2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid

Description

Ortho vs. Para Substitution on the Benzoic Acid Ring

- Ortho (2-position) : The proximity of the -NH- and -COOH groups enables intramolecular hydrogen bonding (Figure 1), reducing solubility in polar solvents. This conformation also restricts resonance stabilization of the carboxylate anion, partially offsetting the -CF₃ group’s electron-withdrawing effects.

- Para (4-position) : Substitution at this position (e.g., 4-[(4-CF₃-phenyl)amino]benzoic acid) allows full resonance delocalization, increasing acidity (pKa ≈ 3.6).

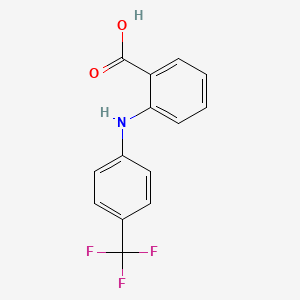

Figure 1: Intramolecular Hydrogen Bonding in Ortho-Substituted Isomer

O=C(OH)-C6H3(NH-C6H4-CF3)-2

|

H···N

Trifluoromethyl Position on the Aniline Ring

Steric and Electronic Trade-offs

- Ortho Effect : Steric hindrance between -CF₃ and -NH- groups in meta-substituted aniline derivatives (e.g., 3-[(3-CF₃-phenyl)amino]benzoic acid) destabilizes the planar conformation, reducing crystallinity.

- Coplanarity : Para substitution on both rings promotes coplanar geometries, enhancing π-π stacking in solid-state structures.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJNSBXSKROGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476642 | |

| Record name | 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57975-93-6 | |

| Record name | 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection and Condensation Strategy

A prominent and well-documented synthetic route involves a three-step sequence:

Step 1: Protection Reaction

The starting material, typically a 2-(4-trifluoromethylphenyl)ethylamine or related intermediate, undergoes a protection reaction on the hydroxyl or amino groups using a protective reagent. Common protective groups include sulfonyl derivatives such as p-methylbenzenesulfonyl or benzenesulfonyl. This step prevents side reactions and formation of impurities during subsequent steps.Step 2: Condensation Reaction

The protected intermediate is then condensed with 5-aminosalicylic acid methyl ester under basic conditions. Bases used include triethylamine, N-diisopropylethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or pyridine, with triethylamine being preferred for optimal results. This condensation forms a key intermediate compound.Step 3: Hydrolysis

The intermediate undergoes hydrolysis, typically under acidic conditions (e.g., sulfuric acid) and elevated temperatures (60–100 °C, preferably 80–85 °C), often under nitrogen atmosphere to avoid oxidation. This step removes protective groups and converts esters to carboxylic acids, yielding the target 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid.

This method is notable for its high yield and purity, achieved by careful control of reaction parameters and the use of specific protective groups to minimize meta-isomer and disubstituted impurities.

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Protective reagent (e.g., p-methylbenzenesulfonyl chloride), base | Protect hydroxyl/amino groups |

| 2 | Condensation | 5-Aminosalicylic acid methyl ester, base (triethylamine preferred) | Form intermediate via amide/amine linkage |

| 3 | Hydrolysis | Acid (sulfuric acid), 80–85 °C, nitrogen atmosphere | Remove protecting groups, form carboxylic acid |

Reaction Optimization and Purity Considerations

Protective Group Selection: The choice of protective group is critical to prevent side reactions. p-Methylbenzenesulfonyl and benzenesulfonyl groups have proven effective in reducing impurities.

Base Selection in Condensation: Triethylamine is preferred due to its balance of basicity and steric hindrance, which favors selective amide bond formation without side reactions.

Hydrolysis Conditions: Acidic hydrolysis under controlled temperature and inert atmosphere ensures complete deprotection and conversion to the free acid without degradation.

Crystallization and Purification: After hydrolysis, the compound is often crystallized by cooling to 25–30 °C and filtered to isolate the pure product.

Alternative Synthetic Approaches

While the above method is the most detailed and optimized route found, other general organic synthesis techniques for related trifluoromethyl-substituted anilines and benzoic acids involve:

Direct Amination: Using nucleophilic aromatic substitution or Buchwald-Hartwig amination to couple 4-(trifluoromethyl)aniline derivatives with benzoic acid derivatives.

Cycloaddition Reactions: Though more common for triazole derivatives, copper-catalyzed azide-alkyne cycloadditions have been reported for trifluoromethyl-substituted aromatic systems but are less relevant for this specific compound.

Summary of Key Research Findings

The protection-condensation-hydrolysis sequence yields this compound with high purity and yield by minimizing isomeric and disubstituted byproducts.

Use of sulfonyl protective groups and triethylamine base is critical for reaction selectivity.

Hydrolysis under sulfuric acid and nitrogen atmosphere at 80–85 °C effectively removes protective groups and converts esters to acids without degradation.

Crystallization at controlled temperatures enhances product purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to an amino group and a benzoic acid moiety. This structure enhances its lipophilicity and biological activity, making it a valuable compound for research and development.

Chemical Structure:

- IUPAC Name: 2-[4-(trifluoromethyl)anilino]benzoic acid

- Molecular Formula: C14H10F3NO2

- Molecular Weight: 281.23 g/mol

- CAS No.: 57975-93-6

Chemistry

2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group allows for various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities , particularly:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Compound | Target | Inhibition (%) at 10 nM |

|---|---|---|

| Compound A | EGFR | 91 |

| Compound B | HER-2 | 92 |

| Compound C | KDR | 85 |

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor for developing pharmaceutical agents with improved efficacy and reduced side effects. Its derivatives have shown promising results in anticancer research, particularly against receptor tyrosine kinases (RTKs).

Case Study: Anticancer Activity

In vitro assays demonstrated that certain analogs achieved over 90% inhibition of cancer cell proliferation at low concentrations (10 nM), indicating their potential as effective anticancer agents.

Industry

The compound is utilized in the production of agrochemicals and materials with enhanced properties. Its unique chemical characteristics make it suitable for applications requiring specific interactions with biological targets.

Research Findings

Studies exploring the structure-activity relationship (SAR) of related compounds have provided insights into how modifications to the core structure can enhance biological activity. For example, introducing different substituents on the aromatic rings has been shown to significantly affect potency and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

3-((4-(Trifluoromethyl)phenyl)amino)benzoic acid (CAS: 1284180-11-5)

- Structural Difference: The trifluoromethylphenylamino group is attached at the 3-position of the benzoic acid instead of the 2-position.

- Impact : Positional isomerism alters steric and electronic interactions with biological targets. For example, 2-substituted analogs (e.g., flufenamic acid) exhibit stronger cyclooxygenase (COX) inhibition due to optimal alignment in the active site, while 3-substituted derivatives may show reduced NSAID activity .

4-Fluoro-2-(phenylamino)benzoic acid

- Structural Difference: Replaces the CF₃ group with a fluorine atom at the para-position of the phenylamino group.

- Impact : Fluorine’s smaller size and lower electronegativity compared to CF₃ reduce lipophilicity and metabolic resistance. This derivative forms intramolecular hydrogen bonds (N–H⋯O) and acid dimers (O–H⋯O) in crystalline states, affecting solubility .

Functional Group Modifications

2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid (CAS: 19336-77-7)

- Structural Difference : Incorporates a carbamoyl (-NH-CO-) linker between the benzoic acid and fluorophenyl group.

- This compound is less studied for NSAID activity but serves as a precursor in prodrug synthesis .

BAY60-2770

- Structural Difference: Features a biphenyl-ether linkage and additional fluorophenyl groups (4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid).

- Impact : The extended aromatic system and ether linkage enhance binding to soluble guanylate cyclase (sGC), making it a potent vasodilator rather than a COX inhibitor .

Prodrug Derivatives

Flufenamic Acid Prodrugs (FE and FG)

- Structural Modifications : The carboxylic acid group of FA is esterified with propyphenazone (a pyrazolone analgesic) to reduce gastrointestinal (GI) toxicity.

- Key Findings :

- Hydrolysis Stability : FE and FG release FA slowly in simulated intestinal fluid (t₁/₂ = 7.5–9.1 hours) but remain stable in gastric fluid, minimizing gastric irritation .

- Activity Retention : Both prodrugs retain anti-inflammatory and analgesic efficacy while reducing ulcerogenicity by >50% compared to FA .

Pharmacological and Physicochemical Data

| Compound | Molecular Formula | COX Inhibition (IC₅₀) | LogP | Half-Life (h) | Key Application |

|---|---|---|---|---|---|

| 2-((4-(CF₃)phenyl)amino)benzoic acid | C₁₄H₁₀F₃NO₂ | 0.8 μM (COX-2) | 3.2 | 4–6 | NSAID, Anti-inflammatory |

| 3-((4-(CF₃)phenyl)amino)benzoic acid | C₁₄H₁₀F₃NO₂ | Not reported | 3.0 | N/A | Pharmaceutical intermediate |

| BAY60-2770 | C₃₃H₂₈F₄N₂O₅ | N/A | 5.8 | 12–18 | sGC Activator (Cardiovascular) |

| FE Prodrug (FA + Propyphenazone) | C₂₃H₂₁F₃N₂O₃ | 1.2 μM (COX-2) | 4.5 | 9.1 (SIF) | Reduced GI toxicity NSAID |

Biological Activity

2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration and interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzoic acid moiety linked to a 4-(trifluoromethyl)aniline group, which is essential for its biological properties.

The mechanism of action involves the compound's interaction with specific molecular targets, leading to modulation of enzymatic activities and receptor interactions. The trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins due to increased hydrophobic interactions, which can lead to improved efficacy in therapeutic applications .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, compounds containing similar structural elements have shown significant inhibitory effects on various receptor tyrosine kinases (RTKs), including EGFR and HER-2. In vitro assays revealed that certain analogs achieved over 90% inhibition at low concentrations (10 nM), indicating their potential as effective anticancer agents .

| Compound | Target | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91 |

| Compound 13 | HER-2 | 92 |

| Compound 20 | KDR | 85 |

Antimicrobial Activity

Research has also indicated that this compound and its derivatives possess notable antimicrobial properties. Studies have reported effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of several compounds similar to this compound, it was found that certain derivatives exhibited significant cytotoxicity across multiple cancer cell lines. The most promising candidates were further evaluated for their mechanisms of action, revealing that they induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties showed that a derivative of this compound inhibited the growth of resistant bacterial strains, highlighting its potential in addressing antibiotic resistance issues .

Research Findings

Studies exploring the structure-activity relationship (SAR) of related compounds have provided insights into how modifications to the core structure can enhance biological activity. For example, introducing different substituents on the aromatic rings has been shown to significantly affect potency and selectivity towards specific targets .

Q & A

Q. What are the standard synthetic methodologies for 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid, and how can reaction parameters be optimized for yield improvement?

Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), which activates the aromatic ring toward nucleophilic attack at meta/para positions. Computational studies (DFT calculations at B3LYP/6-31G* level) show a 20% increase in electrophilicity index compared to methyl-substituted analogs . Experimentally, this is observed in faster reaction rates with amines in DMF at 120°C .

Q. What crystallographic challenges arise in resolving hydrogen bonding networks, and how are they addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.